molecular formula C19H13Cl2F3N2O3 B2456098 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-95-2

3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B2456098
CAS RN: 321429-95-2
M. Wt: 445.22
InChI Key: HXWMDOHIDHFTAG-MYYYXRDXSA-N
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Description

The compound “3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one” is also known as Trifloxystrobin . It is a widely used fungicide . It is a Strobilurin foliar applied fungicide for control of certain foliar, stem and root diseases .


Molecular Structure Analysis

The compound exists as four geometric isomers: EE, EZ, ZE, and ZZ . Its chemical formula is C₂₀H₁₉F₃N₂O₄ .


Physical And Chemical Properties Analysis

Trifloxystrobin has a low aqueous solubility and a low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater . It would not be expected to be persistent in soil or water systems .

Scientific Research Applications

Herbicide Safener

This compound has been studied as a potential herbicide safener . It has been found to increase the expression levels of herbicide detoxifying enzymes, including glutathione S-transferase (GST), catalase (CAT), and peroxidase (POD), which can reduce the phytotoxicity of sulfonylurea herbicides in maize seedlings .

Antioxidant Activity

The compound has been associated with antioxidant activity . It has been found to induce the production of glutathione (GSH), a powerful antioxidant, in maize .

Antiviral Activity

Indole derivatives, including this compound, have been associated with antiviral activity . They have been found to inhibit a range of RNA and DNA viruses .

Anti-inflammatory Activity

Indole derivatives have been associated with anti-inflammatory activity . They have been found to inhibit the production of pro-inflammatory cytokines .

Anticancer Activity

Indole derivatives have been associated with anticancer activity . They have been found to inhibit the growth of various types of cancer cells .

Antimicrobial Activity

Indole derivatives have been associated with antimicrobial activity . They have been found to inhibit the growth of various types of bacteria and fungi .

Antidiabetic Activity

Indole derivatives have been associated with antidiabetic activity . They have been found to improve insulin sensitivity and glucose tolerance .

Antimalarial Activity

Indole derivatives have been associated with antimalarial activity . They have been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .

Safety and Hazards

Trifloxystrobin has a low mammalian oral toxicity but there is some evidence that it may cause negative reproduction or fertility effects . It is highly toxic to bird, fish and aquatic invertebrates, but less toxic to honeybees and earthworms .

properties

IUPAC Name

[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O3/c1-10-5-6-14-13(7-10)15(25-29-18(28)16(20)21)17(27)26(14)9-11-3-2-4-12(8-11)19(22,23)24/h2-8,16H,9H2,1H3/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWMDOHIDHFTAG-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

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